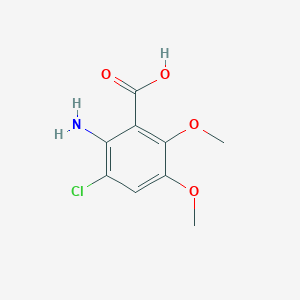

3-Chloro-5,6-dimethoxyanthranilic acid

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO4 |

|---|---|

Molecular Weight |

231.63 g/mol |

IUPAC Name |

2-amino-3-chloro-5,6-dimethoxybenzoic acid |

InChI |

InChI=1S/C9H10ClNO4/c1-14-5-3-4(10)7(11)6(9(12)13)8(5)15-2/h3H,11H2,1-2H3,(H,12,13) |

InChI Key |

SJJAMGRILBSQFW-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C(C(=C1OC)C(=O)O)N)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Design for 3 Chloro 5,6 Dimethoxyanthranilic Acid

Established Synthetic Pathways

A primary and well-documented method for the preparation of 3-chloro-5,6-dimethoxyanthranilic acid involves the hydrolysis of a protected aniline (B41778) precursor.

Hydrolysis of 2-Carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline

The final step in a common synthetic sequence is the deprotection and saponification of 2-carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline. This transformation is typically achieved through basic hydrolysis.

The synthesis of the precursor, 2-carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline, is a multi-step process that begins with a suitably substituted benzene (B151609) ring. A plausible synthetic route is as follows:

Nitration of 1,2-dimethoxybenzene (B1683551): The synthesis can commence with the nitration of 1,2-dimethoxybenzene to introduce a nitro group, a precursor to the amine functionality of the final product.

Carboxymethylation: Following nitration, a carbomethoxy group is introduced to the aromatic ring.

Reduction of the Nitro Group: The nitro group is then reduced to an amino group, typically through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst, to yield a methyl 2-amino-dimethoxybenzoate derivative.

N,N-Diacetylation: The resulting primary amine is protected by diacetylation using an acetylating agent like acetic anhydride (B1165640). This step is crucial as it protects the amino group from undesired side reactions in the subsequent chlorination step.

Chlorination: The final step in the precursor synthesis is the regioselective chlorination of the N,N-diacetylated intermediate to introduce the chlorine atom at the desired position, yielding 2-carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline.

Characterization of the precursor would involve standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the positions of the substituents on the aromatic ring, Infrared (IR) spectroscopy to identify the functional groups (ester, amide, chloro, and methoxy (B1213986) groups), and Mass Spectrometry (MS) to determine the molecular weight.

The hydrolysis of 2-carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline to this compound is a critical step, and its efficiency is dependent on several factors. A documented procedure involves refluxing the precursor with 2N sodium hydroxide (B78521) for 3.5 hours. prepchem.com To optimize this process, a systematic study of the reaction conditions would be necessary.

| Parameter | Range to be Investigated | Potential Impact |

| Base Concentration | 1N - 5N NaOH or KOH | Higher concentrations may accelerate the reaction but could also lead to side reactions or degradation of the product. |

| Temperature | Room Temperature to Reflux | Higher temperatures generally increase the reaction rate, but excessive heat may cause decomposition. |

| Duration | 1 - 12 hours | The reaction time needs to be sufficient for complete conversion without allowing for product degradation. |

The optimal conditions would be those that provide the highest yield of the desired product in the shortest amount of time with the minimal formation of byproducts.

Following the hydrolysis, a standard work-up procedure is employed to isolate and purify the this compound. A typical procedure includes:

Decolorization: The reaction mixture can be treated with activated charcoal (such as Darco) to remove colored impurities. prepchem.com

Neutralization: The basic solution is carefully neutralized with an acid, such as glacial acetic acid, to precipitate the product. prepchem.com

Crystallization and Filtration: The product crystallizes upon cooling and is then collected by filtration. prepchem.com The resulting solid is typically washed with a suitable solvent to remove any remaining impurities.

Recrystallization: Further purification can be achieved by recrystallization from an appropriate solvent system to obtain a product of high purity.

The final product is a fluffy yellow solid with a reported melting point of 140-142 °C. prepchem.com

Exploration of Alternative Synthetic Strategies

Multi-Step Synthesis from Substituted Benzene Precursors

Regioselective Functionalization Strategies

Achieving the specific 1,2,3,4,5-substitution pattern of this compound necessitates highly regioselective reactions. The directing effects of the substituents already present on the aromatic ring are crucial in determining the position of incoming groups. For instance, in aniline derivatives, the amino group is a powerful ortho-, para-director. To control reactivity and regioselectivity, the amino group is often protected, for example, by acylation. google.com

In the context of dimethoxy aniline scaffolds, the methoxy groups are also ortho-, para-directing. The synthesis of complex quinoline (B57606) derivatives from 3,5-dimethoxyaniline (B133145) has demonstrated that reactions can be directed to specific positions. rsc.org Friedel-Crafts alkylation of 3,5-dimethoxyaniline has also been shown to be highly regioselective, producing para-alkylated products. researchgate.net Such strategies are fundamental in building the polysubstituted benzene ring of the target molecule, ensuring that each functional group is introduced at the correct position relative to the others.

Introduction of Carboxylic Acid Moiety

Several methods exist for introducing a carboxylic acid group onto an aromatic ring. A common strategy involves the conversion of an aniline to an arenediazonium salt, which can then be subjected to a Sandmeyer reaction. libretexts.org Specifically, the primary arylamine is treated with nitrous acid (HNO₂) to form the diazonium salt. Subsequent reaction with copper(I) cyanide (CuCN) introduces a nitrile group (-CN) onto the ring. libretexts.org This nitrile can then be hydrolyzed under acidic or basic conditions to yield the desired carboxylic acid. libretexts.orgquora.com This two-step sequence is a reliable method for installing a carboxyl group and is particularly useful when direct carboxylation is not feasible.

Another general approach involves the carbonylation of a halogenated product. For instance, a halogenated aniline derivative can be subjected to carbonylation conditions, using carbon monoxide in the presence of a suitable transition metal catalyst, to form the anthranilic acid. google.com

Amination Procedures

The introduction of an amino group to form the anthranilic acid scaffold can be achieved through various methods, often by acting on a substituted benzoic acid precursor. One approach is the Hofmann rearrangement, where a primary amide is treated with a reagent like sodium hypochlorite (B82951) under basic conditions. ekb.eg This reaction converts the amide into a primary amine with one less carbon atom.

Modern techniques offer alternative routes. Late-stage C-H amination of benzoic acids using iridium-catalyzed reactions provides a direct method for introducing an amino group ortho to the carboxylic acid. nih.gov This method offers high regioselectivity. nih.gov Another strategy is decarboxylative amination, which allows for the conversion of benzoic acids, including electron-rich ones, into the corresponding anilines. rsc.org This process may involve the formation of an aryl iodine intermediate followed by a palladium-catalyzed C-N cross-coupling. rsc.org Furthermore, iron-catalyzed ortho-amination of aromatic carboxamides using N-chloroamines can produce anthranilic acid derivatives in high yields. nih.gov

| Amination Method | Description | Key Reagents/Catalysts | Reference |

| Hofmann Rearrangement | Conversion of a primary amide to a primary amine. | Sodium hypochlorite | ekb.eg |

| C-H Amination | Direct amination of a C-H bond ortho to a carboxylic acid. | Iridium catalyst | nih.gov |

| Decarboxylative Amination | Replacement of a carboxylic acid group with an amino group. | Palladium catalyst | rsc.org |

| Ortho-amination of Carboxamides | Amination of the ortho C-H bond of a carboxamide. | Iron/diphosphine catalyst | nih.gov |

Chlorination and Methoxylation Reactions

The introduction of chlorine and methoxy groups onto the anthranilic acid scaffold must be carefully controlled to achieve the desired regiochemistry. Direct chlorination of an anthranilate ester with molecular chlorine often leads to a mixture of products, predominantly the 5-chloro isomer, along with significant amounts of dichlorinated compounds. googleapis.com To achieve more selective chlorination at the 3-position, specific reagents are required. The use of 1,3-dichloro-5,5-dimethylhydantoin (B105842) has been reported for the selective chlorination of alkyl anthranilates. googleapis.com

Methoxylation reactions, or the introduction of methoxy groups, are typically achieved through nucleophilic aromatic substitution on a suitably activated aromatic ring (e.g., containing nitro or other strongly electron-withdrawing groups) with sodium methoxide. Alternatively, methoxy groups can be present on the starting material before the construction of the anthranilic acid scaffold begins.

Modifications of Related Anthranilic Acid Scaffolds

The anthranilic acid framework is a versatile scaffold that allows for a variety of chemical modifications. ekb.egresearchgate.net These modifications can be used to synthesize a diverse range of derivatives with potential applications in various fields. nih.govresearchgate.net

Functional Group Interconversions

The functional groups of anthranilic acid—the amine, the carboxylic acid, and the aromatic ring—can all be subjected to interconversion reactions. The amino group can be diazotized to form a diazonium salt, which is a versatile intermediate. wikipedia.org This intermediate can be converted into a wide range of substituents, including halogens, hydroxyl groups, or a hydrogen atom (deamination). libretexts.org

The carboxylic acid group can be converted into esters, amides, or acid chlorides. quora.com For example, reaction with thionyl chloride converts the carboxylic acid to an acid chloride, which can then react with various nucleophiles. niscpr.res.in The carboxylic acid can also be reduced to a primary alcohol.

Mechanochemical methods, which involve solvent-free reactions by milling or grinding, have also been explored for the interconversion of functional groups on anthranilic acid, offering an alternative to traditional solution-based chemistry. researchgate.net

Halogenation and Alkoxylation Methods

Halogenation of the aromatic ring of anthranilic acid derivatives is a common modification. As mentioned, direct chlorination can be non-selective. googleapis.comgoogle.com The choice of halogenating agent and reaction conditions is critical to control the position of substitution. For example, N-chlorosuccinimide has been used for chlorinating anilines, but can result in mixtures of ortho and para products. googleapis.com

Iodination can be achieved using reagents like iodine in the presence of an oxidizing agent such as hydrogen peroxide. This method has been used effectively for the di-iodination of salicylic (B10762653) acid, a structurally related compound, achieving high yields. nih.gov

Green Chemistry Approaches in Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. For a molecule like this compound, this involves developing synthetic routes that are more efficient, use less hazardous materials, and generate less waste compared to traditional methods. A known conventional synthesis of this compound involves the hydrolysis of 2-carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline. This process requires refluxing in a 2N sodium hydroxide solution for several hours, followed by neutralization with glacial acetic acid. prepchem.com While effective, this method presents opportunities for improvement through the lens of green chemistry.

Solvent-free reactions, often facilitated by microwave irradiation, represent a significant advancement in green synthesis. These methods can lead to shorter reaction times, higher yields, and a drastic reduction in solvent waste. While a specific solvent-free synthesis for this compound is not extensively documented, the principles have been successfully applied to analogous structures, such as N-aryl anthranilic acids.

One potential solvent-free approach for a precursor to this compound could involve the microwave-assisted coupling of a suitably substituted o-chlorobenzoic acid with an amine. This would eliminate the need for high-boiling point organic solvents that are often difficult to recycle and can have significant environmental impacts. The energy efficiency of microwave heating compared to conventional refluxing also contributes to the green credentials of this methodology.

Table 1: Comparison of Conventional vs. Potential Solvent-Free Synthesis

| Parameter | Conventional Synthesis (Hydrolysis) | Potential Microwave-Assisted Solvent-Free Synthesis |

|---|---|---|

| Solvent | Aqueous Sodium Hydroxide | None |

| Energy Input | Prolonged reflux | Focused microwave irradiation |

| Reaction Time | Several hours | Potentially minutes |

| Waste | Aqueous waste, neutralization salts | Minimal |

Catalytic reactions are a fundamental pillar of green chemistry, as they allow for transformations to occur with high selectivity and efficiency, often under milder conditions and with lower energy consumption than stoichiometric reactions. The use of catalysts can also enable reaction pathways with higher atom economy.

For the synthesis of this compound, a catalytic approach could be envisioned starting from a more readily available precursor. For instance, a copper-catalyzed amination of a 2,3-dichloro-5,6-dimethoxybenzoic acid derivative could be a viable route. Copper catalysts are particularly attractive due to their lower cost and toxicity compared to other transition metals like palladium. nih.govacs.orgnih.gov Research has demonstrated the efficacy of copper-catalyzed cross-coupling reactions for the amination of 2-chlorobenzoic acids to produce a variety of N-aryl anthranilic acid derivatives in high yields. nih.govacs.org This approach avoids the need for protecting groups and can be highly regioselective. nih.govacs.org

Another green catalytic avenue is the use of hydrogen peroxide as an oxidant in the synthesis of substituted anthranilic acids from isatins in aqueous basic solutions. scielo.brscielo.br This method is notable for proceeding rapidly at room temperature without the need for a catalyst, producing water as the primary byproduct. scielo.brscielo.br Adapting this to produce this compound would require the synthesis of the corresponding substituted isatin.

Table 2: Potential Catalytic Routes

| Catalytic Approach | Precursors | Catalyst/Reagents | Potential Advantages |

|---|---|---|---|

| Copper-Catalyzed Amination | 2,3-dichloro-5,6-dimethoxybenzoic acid, Ammonia (B1221849) source | Copper(I) salt, ligand, base | High yield, selectivity, use of a less toxic metal. nih.govacs.org |

| Isatin Oxidation | 4-Chloro-6,7-dimethoxyisatin | NaOH, H₂O₂ | Environmentally friendly (aqueous solution), no catalyst, short reaction time. scielo.brscielo.br |

| Transition-Metal-Free Coupling | 2-nitroaryl methanol (B129727) derivative | Base | Avoids transition metal catalysts altogether. rsc.org |

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. The Environmental Factor (E-Factor) provides a measure of the waste generated per unit of product. An ideal "green" reaction would have a high atom economy and a low E-Factor.

Let's analyze the traditional hydrolysis synthesis of this compound. The starting material is 2-carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline. The reaction involves the removal of two acetyl groups and a methyl group. These are not incorporated into the final product and thus contribute to a lower atom economy.

Theoretical Atom Economy Calculation for Hydrolysis:

Reactants: 2-carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline (C₁₄H₁₆ClNO₆) + 3 NaOH → Product: this compound (C₉H₁₀ClNO₄) + Sodium Acetate (B1210297) + Sodium Formate + Water + other byproducts.

A precise atom economy calculation would require the full balanced equation with all byproducts. However, it is clear that a significant portion of the starting material's mass is lost as byproducts.

In contrast, a hypothetical catalytic amination of 2,3-dichloro-5,6-dimethoxybenzoic acid would have a much higher theoretical atom economy, as the main transformation is the substitution of a chlorine atom with an amino group.

Table 3: Atom Economy and E-Factor Comparison of Synthetic Routes

| Synthetic Route | Key Transformation | Theoretical Atom Economy | Estimated E-Factor |

|---|---|---|---|

| Traditional Hydrolysis | Removal of protecting and ester groups | Low | High (due to byproducts and solvent waste) |

| Hypothetical Catalytic Amination | C-N bond formation via substitution | High | Low (catalytic reagents, less solvent) |

The E-Factor for the traditional synthesis would be significantly high, considering the aqueous workup, neutralization salts, and any organic solvents used for extraction and purification. A well-designed catalytic process would aim to minimize solvent use and byproducts, thereby substantially lowering the E-Factor.

By focusing on the development of solvent-free, catalytic, and high atom economy syntheses, the production of this compound can be made more sustainable and environmentally responsible.

Chemical Reactivity and Derivatization Studies of 3 Chloro 5,6 Dimethoxyanthranilic Acid

Reactivity of the Carboxylic Acid Functionality

The carboxylic acid group in 3-Chloro-5,6-dimethoxyanthranilic acid is a primary site for a variety of chemical transformations, including esterification, amidation, and cyclization reactions. The electronic environment of the benzene (B151609) ring, influenced by the electron-donating methoxy (B1213986) groups and the electron-withdrawing chloro and amino groups, will modulate the reactivity of this functional group.

Esterification Reactions

Expected Esterification Methods:

| Method | Reagents and Conditions | Expected Product |

| Fischer Esterification | Alcohol (e.g., Methanol (B129727), Ethanol), Acid Catalyst (e.g., H₂SO₄), Heat | Methyl 3-chloro-5,6-dimethoxyanthranilate or Ethyl 3-chloro-5,6-dimethoxyanthranilate |

| Alkylation of Carboxylate | Base (e.g., NaH, K₂CO₃), Alkyl Halide (e.g., Methyl iodide, Ethyl bromide) | Corresponding alkyl ester |

| Steglich Esterification | Alcohol, DCC (Dicyclohexylcarbodiimide), DMAP (4-Dimethylaminopyridine) | Corresponding alkyl ester under mild conditions |

It is important to note that the presence of the amino group can potentially interfere with acid-catalyzed reactions, necessitating the use of protecting groups in some synthetic strategies.

Amidation and Peptide Coupling Reactions

The formation of amides from the carboxylic acid group is another key reaction. In the context of more complex molecules, particularly in pharmaceutical and materials science, peptide coupling methodologies are often employed to form the amide bond under mild conditions, minimizing side reactions. Given the bifunctional nature of this compound, it can be coupled with various amines or amino acid esters.

Common Peptide Coupling Reagents and Expected Outcomes:

| Coupling Reagent | Activating Agent/Additive | Typical Solvent | Expected Product |

| HATU | HOBt, DIPEA | DMF, DCM | Amide derivative |

| HBTU | HOBt, DIPEA | DMF, DCM | Amide derivative |

| EDC/DCC | HOBt, DMAP | DMF, DCM | Amide derivative |

The reactivity in these coupling reactions will be influenced by the steric hindrance and electronic effects of the substituents on the anthranilic acid ring.

Cyclization to Isatoic Anhydrides

The reaction of anthranilic acids with phosgene (B1210022) or its surrogates to form isatoic anhydrides is a characteristic and synthetically useful transformation. These anhydrides are valuable intermediates for the synthesis of a variety of heterocyclic compounds.

The direct reaction with phosgene gas is a traditional method for the synthesis of isatoic anhydrides. However, due to the hazardous nature of phosgene, safer alternatives such as diphosgene (trichloromethyl chloroformate) and triphosgene (B27547) (bis(trichloromethyl) carbonate) are now more commonly used. These reagents generate phosgene in situ, offering a more controlled and safer reaction profile. A patent describing the synthesis of a structurally similar compound, 4,5-dimethoxyisatoic anhydride (B1165640), from 4,5-dimethoxyanthranilic acid using phosgene in an aqueous sodium hydroxide (B78521) and tetrahydrofuran (B95107) mixture suggests that similar conditions could be applicable to this compound.

The formation of the isatoic anhydride from substituted anthranilic acids is often optimized by careful control of reaction parameters. Key variables include the choice of solvent, the base used to neutralize the generated HCl, and the reaction temperature. For instance, the use of a biphasic system (e.g., water and an organic solvent) with a phase-transfer catalyst can sometimes improve yields and facilitate product isolation. The specific electronic and steric properties of the chloro and dimethoxy substituents on the this compound ring would likely necessitate empirical optimization of these conditions to achieve high yields of the corresponding isatoic anhydride.

Reactivity of the Amino Functionality

The amino group of this compound is a nucleophilic center and can participate in a range of chemical reactions. Its reactivity is tempered by the presence of the electron-withdrawing carboxylic acid group on the same ring.

The amino group can undergo reactions typical of aromatic amines, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form N-acyl derivatives.

Alkylation: Reaction with alkyl halides, although this can be challenging to control and may lead to over-alkylation.

Diazotization: Reaction with nitrous acid (generated from sodium nitrite (B80452) and a strong acid) to form a diazonium salt. This intermediate can then be used in various subsequent reactions, such as Sandmeyer reactions, to introduce a wide range of functional groups.

The presence of both the activating methoxy groups and the deactivating chloro and carboxyl groups creates a complex electronic environment that will influence the regioselectivity of any electrophilic aromatic substitution reactions on the ring itself, although the primary focus here is on the reactivity of the functional groups.

N-Alkylation and N-Acylation Reactions

N-Alkylation of anthranilic acid derivatives can be achieved using various alkylating agents such as alkyl halides or sulfates. While specific studies on this compound are not extensively documented, the general reactivity of anthranilic acids suggests that N-alkylation can proceed under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. However, care must be taken to avoid competing O-alkylation of the carboxylic acid group or esterification. The N-alkylation of isatins, which can be precursors to N-substituted anthranilic acids, is a well-established and simple process, offering an alternative route to these derivatives. scielo.br

N-Acylation reactions of anthranilic acid and its analogues are widely reported. These are typically carried out using acyl chlorides or anhydrides in the presence of a base to neutralize the liberated acid. This reaction leads to the formation of N-acylanthranilic acid derivatives, which are important intermediates in the synthesis of various pharmaceuticals and heterocycles. nih.gov For instance, the acylation of the amino group in anthranilic acid is a key step in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The electronic nature of the substituents on the aromatic ring can influence the rate and yield of these reactions.

| Reagent Type | General Conditions | Expected Product |

| Alkyl Halide (R-X) | Base (e.g., K2CO3), Solvent (e.g., DMF) | N-Alkyl-3-chloro-5,6-dimethoxyanthranilic acid |

| Acyl Chloride (RCOCl) | Base (e.g., Pyridine or Et3N), Solvent (e.g., CH2Cl2) | N-Acyl-3-chloro-5,6-dimethoxyanthranilic acid |

| Acetic Anhydride | Base (e.g., Pyridine) | N-Acetyl-3-chloro-5,6-dimethoxyanthranilic acid |

Diazotization and Sandmeyer Reactions for Further Halogenation/Functionalization

The primary aromatic amino group of this compound can be converted to a diazonium salt through a process known as diazotization. This reaction involves treating the amine with nitrous acid (HNO₂), typically generated in situ from sodium nitrite and a strong acid. The resulting diazonium salt is a versatile intermediate that can undergo a variety of transformations, most notably the Sandmeyer reaction. masterorganicchemistry.com

The Sandmeyer reaction allows for the replacement of the diazonium group with a wide range of nucleophiles, including halides (Cl⁻, Br⁻), cyanide (CN⁻), and others, typically in the presence of a copper(I) salt catalyst. ijpsjournal.com This provides a powerful method for introducing additional functional groups onto the aromatic ring, which might not be achievable through direct electrophilic aromatic substitution. For example, a Sandmeyer reaction could potentially be used to replace the amino group with another halogen, leading to a di-halogenated derivative, or with a cyano group, which can be further hydrolyzed to a carboxylic acid. The success of these reactions can be influenced by the stability of the diazonium salt and the specific reaction conditions employed. nih.gov A patent describes the synthesis of 3-chloro-N-acetyliminodibenzyl, which involves a diazotization and Sandmeyer reaction as key steps. google.com

| Reaction | Reagents | Expected Product |

| Diazotization | NaNO₂, HCl, 0-5 °C | This compound diazonium chloride |

| Sandmeyer (Chlorination) | CuCl | 2,3-Dichloro-5,6-dimethoxybenzoic acid |

| Sandmeyer (Bromination) | CuBr | 2-Bromo-3-chloro-5,6-dimethoxybenzoic acid |

| Sandmeyer (Cyanation) | CuCN | 2-Cyano-3-chloro-5,6-dimethoxybenzoic acid |

Schiff Base Formation

The amino group of this compound can readily undergo condensation with aldehydes or ketones to form Schiff bases, also known as imines. This reaction is typically acid- or base-catalyzed and often involves the removal of water to drive the equilibrium towards the product. unn.edu.ng Schiff bases derived from anthranilic acid and its derivatives have been extensively studied due to their diverse applications, including in coordination chemistry and as biologically active compounds. chemrevlett.com

The formation of a Schiff base introduces a C=N double bond, which can be further modified, for example, through reduction to a secondary amine. The stability of the resulting Schiff base is influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes with effective conjugation systems tend to form more stable Schiff bases compared to aliphatic aldehydes, which are more prone to polymerization. unn.edu.ng A review of the literature indicates that anthranilic acid-derived Schiff bases are of significant interest for their potential applications in various fields. chemrevlett.com

| Aldehyde/Ketone | General Conditions | Expected Product Type |

| Aromatic Aldehyde (Ar-CHO) | Acid or Base catalyst, Reflux in Ethanol | N-(Arylmethylene)-3-chloro-5,6-dimethoxyanthranilic acid |

| Aliphatic Aldehyde (R-CHO) | Acid or Base catalyst, Reflux in Ethanol | N-(Alkylidene)-3-chloro-5,6-dimethoxyanthranilic acid |

| Ketone (R-CO-R') | Acid or Base catalyst, Reflux with water removal | N-(Alkylidene)-3-chloro-5,6-dimethoxyanthranilic acid |

Reactivity of the Aromatic Ring System

The reactivity of the aromatic ring in this compound is influenced by the interplay of its various substituents. The methoxy groups are electron-donating, the chloro group is electron-withdrawing and deactivating, and the amino and carboxylic acid groups have complex directing effects. This substitution pattern dictates the regioselectivity of further electrophilic aromatic substitution reactions and the feasibility of nucleophilic aromatic substitution.

Nucleophilic Aromatic Substitution (SNAr) on the Chloro Group

Mechanistic Investigations

The generally accepted mechanism for SNAr is a two-step addition-elimination process. In the first, rate-determining step, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For this compound, the stability of the potential Meisenheimer complex would be crucial. The electron-donating methoxy groups would tend to destabilize this negatively charged intermediate. However, the electron-withdrawing nature of the adjacent carboxylic acid group (or its conjugate base under basic conditions) could provide some stabilization. Theoretical studies on related systems have shown that the presence of both electron-donating and electron-withdrawing groups can lead to complex reactivity patterns. nih.gov Computational studies would be valuable to predict the activation energy for the formation of the Meisenheimer complex and thus the feasibility of an SNAr reaction on this substrate.

Scope and Limitations with Various Nucleophiles

The success of an SNAr reaction is highly dependent on the nature of the nucleophile. Strong nucleophiles are generally required to initiate the attack on the electron-rich aromatic ring. Common nucleophiles used in SNAr reactions include alkoxides, thiolates, and amines. youtube.com

For this compound, the scope of nucleophiles that could effectively displace the chloro group is likely to be limited to very strong nucleophiles or may require harsh reaction conditions (high temperature and pressure). The steric hindrance from the adjacent methoxy group could also play a role in limiting the accessibility of the reaction center to bulky nucleophiles.

Experimental studies on closely related systems, such as polychlorinated dimethoxybenzoic acids, would provide valuable insights into the potential scope and limitations of nucleophiles for this specific compound. researchgate.net Without direct experimental data, predictions remain speculative.

| Nucleophile | Expected Reactivity | Potential Product |

| Alkoxides (RO⁻) | May require harsh conditions | 3-Alkoxy-5,6-dimethoxyanthranilic acid |

| Thiolates (RS⁻) | Potentially more reactive than alkoxides | 3-(Alkylthio)-5,6-dimethoxyanthranilic acid |

| Amines (R₂NH) | Likely requires high temperatures | 3-(Dialkylamino)-5,6-dimethoxyanthranilic acid |

Modifications of Methoxy Groups (e.g., Demethylation)

The two methoxy (-OCH₃) groups on the aromatic ring of this compound are susceptible to cleavage, a reaction known as demethylation, to yield the corresponding dihydroxy derivative. This transformation is typically achieved using strong Lewis acids or nucleophilic reagents that can attack the methyl carbon.

Common reagents for the demethylation of aryl methyl ethers include:

Boron Tribromide (BBr₃): This is one of the most effective and widely used reagents for cleaving aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the boron and the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group.

Hydrobromic Acid (HBr) or Hydroiodic Acid (HI): Strong protic acids can also effect demethylation, typically at elevated temperatures.

Lewis Acids: Other Lewis acids like aluminum chloride (AlCl₃) can be used, often in the presence of a nucleophile or scavenger.

Nucleophilic Reagents: Strong nucleophiles such as lithium diphenylphosphide (LiPPh₂) or sodium ethanethiolate (NaSEt) in a polar aprotic solvent like DMF can also cleave methyl ethers.

The selective demethylation of one methoxy group over the other would be challenging due to their similar electronic environments. However, subtle differences in steric hindrance or coordination to the adjacent amino and carboxylic acid groups might allow for some degree of regioselectivity under carefully controlled conditions.

Table 1: Representative Reagents for Demethylation of Aryl Methoxy Ethers

| Reagent | Typical Conditions | Comments |

| Boron Tribromide (BBr₃) | CH₂Cl₂, -78 °C to rt | Highly effective, often gives high yields. |

| Hydrobromic Acid (HBr) | Acetic Acid, reflux | Harsh conditions, may not be suitable for sensitive substrates. |

| Aluminum Chloride (AlCl₃) | Dichloromethane, with scavenger (e.g., ethanethiol) | Classic Lewis acid catalyst for ether cleavage. |

| Lithium Diphenylphosphide (LiPPh₂) | THF, reflux | Strong nucleophilic agent. |

Direct Aromatic Functionalization (e.g., Lithiation, Electrophilic Aromatic Substitution)

The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of three electron-donating groups (amino and two methoxy groups). The single available position on the ring (C4) is the primary site for such reactions.

Electrophilic Aromatic Substitution (EAS): Standard EAS reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to proceed readily at the C4 position. masterorganicchemistry.com The powerful directing effects of the ortho, para-directing amino and methoxy groups converge on this position, making it highly nucleophilic. A Lewis acid catalyst is often required to generate a sufficiently strong electrophile. masterorganicchemistry.com

Halogenation: Reaction with Br₂ in acetic acid or with N-bromosuccinimide (NBS) would likely yield the 4-bromo derivative.

Nitration: Careful nitration using nitric acid and sulfuric acid at low temperatures would be expected to introduce a nitro group at the C4 position.

Friedel-Crafts Acylation: Introduction of an acyl group can be achieved using an acyl chloride or anhydride with a Lewis acid catalyst like AlCl₃.

Directed Ortho-Metalation (DoM) / Lithiation: Lithiation is a powerful technique for regioselective functionalization of aromatic rings. In the case of this compound, the most acidic proton is likely the one on the carboxylic acid, followed by the protons on the amino group. Treatment with a strong base like n-butyllithium (n-BuLi) would first deprotonate these acidic sites. Using an excess of the base or a directed metalating group could potentially achieve lithiation of the C4 position. The amino and carboxylic acid groups can act as directed metalating groups, guiding the organolithium reagent to the adjacent C4 position. Subsequent quenching with an electrophile (e.g., CO₂, aldehydes, alkyl halides) would introduce a new substituent at this site. A similar strategy has been used for the regioselective difunctionalization of 3-chloropyridines. nih.gov

Multi-Component Reactions and Heterocyclic Annulation

Anthranilic acid and its derivatives are exceptionally versatile building blocks in multi-component reactions (MCRs) for the synthesis of a wide array of heterocyclic compounds. core.ac.ukresearchgate.nettaylorfrancis.com These reactions are highly efficient as they combine three or more reactants in a single step to create complex molecules, minimizing waste and saving time. nih.govmdpi.com

Synthesis of Quinazolinone Derivatives

Quinazolinones are a prominent class of fused heterocycles frequently synthesized from anthranilic acid precursors. nih.govnih.gov The general strategy involves the acylation of the amino group of the anthranilic acid, followed by cyclization with a nitrogen source.

A common pathway involves two main steps:

N-Acylation: this compound can be reacted with an acyl chloride or acid anhydride to form the corresponding N-acylanthranilic acid. nih.gov

Cyclocondensation: The intermediate is then heated with a source of nitrogen, such as an amine (R'-NH₂) or ammonia (B1221849) (often in the form of ammonium (B1175870) acetate), to induce cyclization and dehydration, yielding the quinazolinone ring. nih.govresearchgate.net

Alternatively, a widely used method first converts the N-acylanthranilic acid into a more reactive benzoxazinone (B8607429) intermediate by treatment with a dehydrating agent like acetic anhydride. nih.govnih.gov This benzoxazinone is then reacted with an amine to furnish the final quinazolinone derivative. umich.eduorientjchem.org This two-step process is often high-yielding and allows for diverse substitutions on the quinazolinone ring. nih.gov

Table 2: General Reaction Scheme for Quinazolinone Synthesis

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | Typical Conditions | Reference |

| 1 | Substituted Anthranilic Acid | Acyl Chloride | N-Acylanthranilic Acid | Pyridine or other base | nih.gov |

| 2a | N-Acylanthranilic Acid | Acetic Anhydride | Benzoxazinone | Heat | nih.gov |

| 2b | Benzoxazinone | Amine (R-NH₂) | Quinazolinone | DMF or Ethanol, Reflux | nih.gov |

| Alt. 2 | N-Acylanthranilic Acid | Amine (R-NH₂) | Quinazolinone | Heat, Acid catalyst | researchgate.net |

Formation of Other Fused Heterocyclic Systems

The reactive handles of this compound—the amino group, the carboxylic acid, and the activated aromatic ring—make it a suitable precursor for various other fused heterocyclic systems beyond quinazolinones. By choosing different reaction partners and conditions, the anthranilic acid scaffold can be elaborated into diverse ring systems. researchgate.net For example, reaction with hydrazine (B178648) derivatives can lead to quinazolinediones or other nitrogen-rich fused systems. Condensation reactions involving both the amino and carboxylic acid functionalities can be used to construct rings with varying sizes and heteroatom compositions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) at the Chloro Position

The chloro substituent at the C3 position serves as a handle for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net While aryl chlorides are generally less reactive than the corresponding bromides or iodides, advancements in catalyst design, particularly the use of electron-rich, bulky phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs), have enabled efficient coupling of these substrates. nsf.gov

Suzuki-Miyaura Coupling: This reaction would couple the C3 position of the anthranilic acid derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a powerful method for synthesizing biaryl compounds. nih.govnih.gov The reaction typically requires a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand) and a base (e.g., K₂CO₃, Cs₂CO₃).

Heck Reaction: The Heck reaction would involve coupling the C3 position with an alkene in the presence of a palladium catalyst and a base to form a substituted vinylarene. beilstein-journals.org

Sonogashira Coupling: This reaction couples the aryl chloride with a terminal alkyne to produce an arylalkyne. wikipedia.orgorganic-chemistry.org The classic conditions involve a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base. wikipedia.orgchemrxiv.org Copper-free variants have also been developed. organic-chemistry.org

The success of these reactions depends on finding a catalytic system that is active enough to facilitate the oxidative addition of the palladium(0) catalyst into the relatively strong C-Cl bond.

Table 3: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Key Components |

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | C(sp²)-C(sp²) or C(sp²)-C(sp³) | Pd catalyst, Base |

| Heck | Alkene (R-CH=CH₂) | C(sp²)-C(sp²) | Pd catalyst, Base |

| Sonogashira | Terminal Alkyne (R-C≡CH) | C(sp²)-C(sp) | Pd catalyst, Cu(I) co-catalyst, Amine base |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment and connectivity of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The chemical shift of a proton is indicative of its electronic environment, while spin-spin coupling patterns reveal the number and proximity of neighboring protons.

For 3-Chloro-5,6-dimethoxyanthranilic acid, limited ¹H NMR data has been reported. prepchem.com The spectrum, recorded in deuterated chloroform (B151607) (CDCl₃), shows distinct signals corresponding to the different types of protons in the molecule. prepchem.com

The methoxy (B1213986) groups (-OCH₃) at positions 5 and 6 give rise to two singlets at δ 3.82 ppm and δ 4.03 ppm, respectively. prepchem.com The aromatic proton on the benzene (B151609) ring appears as a singlet at δ 7.15 ppm. prepchem.com The singlet nature of this aromatic proton suggests it has no adjacent proton neighbors, which is consistent with the substitution pattern of the anthranilic acid derivative.

Interactive Data Table: ¹H NMR Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Integration (Number of Protons) | Assignment |

| 3.82 | Singlet | 3H | OCH₃ |

| 4.03 | Singlet | 3H | OCH₃ |

| 7.15 | Singlet | 1H | Ar-H |

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

Carbon-13 (¹³C) NMR spectroscopy is a powerful tool for elucidating the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, providing a count of the non-equivalent carbon environments.

A thorough search of scientific literature and chemical databases did not yield any published ¹³C NMR data for this compound. For a complete structural confirmation, this data would be essential to identify the chemical shifts of the aromatic carbons, the methoxy carbons, and the carboxylic acid carbon.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms in a molecule.

COSY (Correlation Spectroscopy) is used to identify proton-proton couplings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons, typically over two to three bonds.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is crucial for determining stereochemistry and conformation.

There is no publicly available information on the application of 2D NMR techniques for the characterization of this compound. Such studies would be necessary to unambiguously assign all proton and carbon signals and to confirm the substitution pattern on the aromatic ring.

Advanced NMR Experiments for Conformational Analysis and Dynamics

Advanced NMR experiments, such as variable temperature NMR and relaxation studies, can provide insights into the conformational preferences and dynamic processes within a molecule. These experiments could reveal information about the rotation of the methoxy groups and the amino group, as well as any conformational equilibria present in solution.

No advanced NMR studies focusing on the conformational analysis or dynamics of this compound have been reported in the available scientific literature.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method used to determine the molecular weight of a compound and to deduce its elemental composition.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of a compound's mass, which can be used to determine its elemental formula. This is a critical step in the identification of a new or known compound.

Despite a comprehensive search, no high-resolution mass spectrometry data for this compound has been found in the public domain. This information would be required for the unequivocal confirmation of its elemental composition.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of organic molecules by analyzing their fragmentation patterns. In a typical MS/MS experiment, the protonated or deprotonated molecule of this compound would be isolated and subjected to collision-induced dissociation (CID). The resulting fragment ions provide a roadmap to the molecule's connectivity.

The fragmentation of substituted anthranilic acids often involves characteristic losses of small neutral molecules. For this compound, the fragmentation pathway is anticipated to initiate with the loss of water (H₂O) from the carboxylic acid and amino groups, followed by the cleavage of the methoxy groups (-OCH₃) and the chloro group (-Cl). The expulsion of carbon monoxide (CO) and carbon dioxide (CO₂) from the carboxylic acid moiety is also a probable fragmentation event. The relative abundance of the fragment ions would be dependent on the collision energy applied. Analysis of chloro-substituted aromatic compounds often reveals characteristic isotopic patterns for fragments containing chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which aids in the identification of chlorine-containing fragments. researchgate.net

A plausible fragmentation pathway for this compound is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss | Notes |

| [M+H]⁺ | [M+H - H₂O]⁺ | H₂O | Initial loss of water from the protonated molecule. |

| [M+H]⁺ | [M+H - CH₃]⁺ | CH₃ | Loss of a methyl radical from a methoxy group. |

| [M+H]⁺ | [M+H - OCH₃]⁺ | OCH₃ | Loss of a methoxy radical. |

| [M+H]⁺ | [M+H - COOH]⁺ | COOH | Decarboxylation, loss of the carboxylic acid group. |

| [M+H]⁺ | [M+H - Cl]⁺ | Cl | Loss of the chlorine atom. |

This table represents a predictive fragmentation pathway based on the analysis of structurally similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Impurities

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the separation and identification of volatile and semi-volatile compounds, making it well-suited for assessing the purity of this compound and identifying any volatile impurities. For GC-MS analysis, the compound would likely require derivatization, such as silylation, to increase its volatility and thermal stability. mdpi.com

The sample would be injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. As the separated components elute from the column, they enter the mass spectrometer, which provides mass spectra for identification. The retention time from the GC provides an additional layer of identification. This technique is highly effective for detecting and quantifying impurities that may be present from the synthesis process, such as starting materials, by-products, or residual solvents. mdpi.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is an indispensable tool for the analysis of non-volatile and thermally labile compounds in complex mixtures. nih.govnih.govresearchgate.net this compound, being a polar aromatic acid, is well-suited for LC-MS analysis. A reversed-phase high-performance liquid chromatography (HPLC) column would typically be used for separation, with a mobile phase consisting of a mixture of water, an organic solvent like acetonitrile (B52724) or methanol (B129727), and an acid modifier such as formic acid to ensure good peak shape and ionization efficiency.

LC-MS allows for the separation of the target compound from non-volatile impurities and degradation products. The mass spectrometer provides molecular weight information and, when coupled with MS/MS, can provide structural confirmation of the main component and identification of unknown impurities. This technique is particularly valuable for monitoring the purity of the compound during synthesis and for stability studies. nih.govnih.govresearchgate.net

Vibrational Spectroscopy

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. itmedicalteam.plitmedicalteam.pl The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its various bonds. The presence of an amino group (-NH₂) would be indicated by N-H stretching vibrations, typically appearing as two bands in the 3300-3500 cm⁻¹ region for a primary amine. The carboxylic acid group (-COOH) would show a broad O-H stretching band around 2500-3300 cm⁻¹ and a strong C=O (carbonyl) stretching band in the range of 1680-1710 cm⁻¹. The aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. libretexts.orgpressbooks.pubfiveable.memsu.edu The C-O stretching of the methoxy groups would be observed in the 1000-1300 cm⁻¹ range, and the C-Cl stretching vibration would appear in the fingerprint region, typically between 600 and 800 cm⁻¹. itmedicalteam.plitmedicalteam.pl

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 (two bands) |

| Carboxylic Acid (-COOH) | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid (-COOH) | C=O Stretch | 1680 - 1710 |

| Aromatic Ring | C-H Stretch | 3000 - 3100 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methoxy (-OCH₃) | C-O Stretch | 1000 - 1300 |

| Chloro (-Cl) | C-Cl Stretch | 600 - 800 |

This table presents typical IR absorption ranges for the functional groups present in the molecule. libretexts.orgpressbooks.pubmsu.edulibretexts.org

Raman Spectroscopy for Complementary Vibrational Information

Raman spectroscopy provides vibrational information that is complementary to IR spectroscopy. While IR spectroscopy is based on the absorption of light due to changes in dipole moment, Raman spectroscopy is based on the scattering of light due to changes in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the C-Cl bond, which tend to be strong Raman scatterers. aip.orglibretexts.org The symmetric vibrations of the molecule, which may not be IR-active, can often be observed in the Raman spectrum. This technique can provide a more complete picture of the vibrational modes of the molecule, aiding in its structural confirmation. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to the extent of conjugation. The aromatic ring in this compound contains a conjugated π-electron system, which gives rise to characteristic UV absorptions. researchgate.netacadiau.ca

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique that provides definitive information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the precise determination of bond lengths, bond angles, and intermolecular interactions, offering unequivocal proof of a compound's molecular structure.

Illustrative Crystal Data Table for this compound:

Below is a hypothetical but representative data table that one might expect to obtain from a single-crystal X-ray diffraction analysis of this compound.

| Parameter | Illustrative Value |

| Empirical Formula | C₉H₁₀ClNO₄ |

| Formula Weight | 231.63 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 998.6 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.540 |

| R-factor | 0.045 |

Chromatographic Techniques

Chromatographic techniques are indispensable for the separation, identification, and quantification of chemical compounds. The choice of a specific chromatographic method depends on the properties of the analyte and the goals of the analysis.

High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern analytical chemistry, widely used to determine the purity of a compound and to quantify its concentration in a mixture. For an aromatic carboxylic acid like this compound, a reverse-phase HPLC method would be the most common approach.

In a typical reverse-phase HPLC setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. By developing a suitable gradient or isocratic method, it is possible to separate this compound from its synthetic precursors, by-products, and degradation products. The purity of a sample can be determined by integrating the area of the main peak and expressing it as a percentage of the total peak area. For quantitative analysis, a calibration curve is constructed by running a series of standards of known concentrations.

Illustrative HPLC Method Parameters and Results:

| Parameter | Illustrative Condition/Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | 12.5 min |

| Purity Assessment | >99% (based on peak area) |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique primarily used for the qualitative monitoring of chemical reactions. It allows chemists to quickly assess the progress of a reaction by observing the disappearance of starting materials and the appearance of the product.

For the synthesis of this compound, TLC can be used to determine the optimal reaction time. A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica (B1680970) gel) alongside the starting materials. The plate is then developed in a suitable solvent system. The separated spots are visualized, often under UV light. The relative positions of the spots (Rf values) indicate the polarity of the compounds. The reaction is considered complete when the spot corresponding to the starting material is no longer visible.

Illustrative TLC Parameters for Reaction Monitoring:

| Parameter | Illustrative Condition/Value |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Ethyl acetate (B1210297) / Hexane (1:1) with 1% Acetic Acid |

| Visualization | UV light (254 nm) |

| Rf of Product | ~0.4 |

While this compound itself is not chiral, derivatives of this compound could be. If a chiral center is introduced into the molecule during subsequent synthetic steps, the resulting product could be a racemic mixture of enantiomers. Chiral chromatography is a specialized form of column chromatography used to separate enantiomers.

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. The choice of the CSP and the mobile phase is critical for achieving good resolution. Chiral HPLC is a powerful tool for determining the enantiomeric excess (ee) of a chiral compound and for isolating pure enantiomers. The applicability of this technique would entirely depend on the specific structure of any chiral derivatives of this compound that might be synthesized.

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These ab initio and density functional theory (DFT) methods allow for the detailed exploration of the molecule's behavior at the atomic and electronic levels.

Density Functional Theory (DFT) is a widely used computational method for predicting the molecular structure and electronic properties of organic compounds, including derivatives of anthranilic acid. jmchemsci.comresearchgate.net By utilizing functionals such as B3LYP with a suitable basis set like 6-311++G(d,p), the geometry of 3-Chloro-5,6-dimethoxyanthranilic acid can be optimized to its lowest energy conformation. nih.govmdpi.com This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles. mdpi.comijtsrd.com

The electronic structure of the molecule can also be thoroughly analyzed. The distribution of electron density, molecular electrostatic potential (MEP), and Mulliken atomic charges can be calculated to identify the electron-rich and electron-deficient regions of the molecule. This information is crucial for understanding intermolecular interactions and the reactivity of the compound. researchgate.net

Computational methods are invaluable for predicting and interpreting spectroscopic data. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the calculation of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C). nih.govmdpi.comucl.ac.uk These theoretical values can be compared with experimental data to aid in the assignment of spectral peaks. nih.govucl.ac.uk

The vibrational frequencies of this compound can be computed to simulate its infrared (IR) and Raman spectra. nih.govijtsrd.com These calculations help in assigning the various vibrational modes of the molecule, such as the characteristic stretching and bending frequencies of the carboxylic acid, amine, and methoxy (B1213986) functional groups. mdpi.comucl.ac.uk

Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of the molecule. nih.gov This method provides information on the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, which are typically π → π* and n → π* transitions in aromatic carboxylic acids. ntu.edu.sg

Table 1: Illustrative Calculated Spectroscopic Data for this compound

| Property | Calculated Value |

|---|---|

| ¹H NMR Chemical Shift (COOH) | 10-12 ppm |

| ¹³C NMR Chemical Shift (C=O) | 160-180 ppm |

| IR Vibrational Frequency (C=O stretch) | ~1710 cm⁻¹ |

| IR Vibrational Frequency (O-H stretch) | 2500-3300 cm⁻¹ (broad) |

Note: The values presented in this table are illustrative and based on typical ranges for similar aromatic carboxylic acids. ntu.edu.sglibretexts.org

Frontier Molecular Orbital (FMO) theory is a key component of computational chemistry for predicting the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. nih.gov

The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more reactive. nih.gov The distribution of the HOMO and LUMO across the molecule can identify the likely sites for electrophilic and nucleophilic attack. For polysubstituted benzenes, the locations of these orbitals are influenced by the electron-donating and electron-withdrawing nature of the substituents. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Illustrative Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

Note: These values are hypothetical and serve to illustrate the type of data obtained from FMO analysis.

Conformational Analysis and Energy Landscapes

The presence of rotatable bonds, such as those associated with the carboxylic acid and methoxy groups, means that this compound can exist in multiple conformations. Conformational analysis involves systematically exploring these different spatial arrangements to identify the most stable conformers and to map the potential energy surface. rsc.org

By rotating the dihedral angles of the substituents and calculating the corresponding energies, an energy landscape can be constructed. This landscape reveals the low-energy conformations and the energy barriers between them. Such studies are crucial for understanding the molecule's flexibility and how its shape might influence its interactions with other molecules. rsc.org

Reaction Mechanism Elucidation

Computational chemistry can also be used to investigate the mechanisms of chemical reactions involving this compound.

For a given chemical reaction, it is possible to computationally locate the transition state, which is the highest energy point along the reaction pathway. ucsb.edu Transition state calculations are used to determine the activation energy of a reaction, providing insight into its kinetics. ucsb.edu These calculations involve optimizing the geometry to a first-order saddle point on the potential energy surface, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. ucsb.eduyoutube.com

For example, in reactions involving the carboxylic acid or amino group, such as esterification or amidation, transition state calculations can elucidate the step-by-step mechanism and identify the rate-determining step.

Reaction Pathway Mapping

Detailed theoretical investigations into the reaction pathway mapping for the synthesis or degradation of this compound are not extensively available in the current body of scientific literature. Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for elucidating reaction mechanisms, identifying transition states, and calculating activation energies. Such studies would provide valuable insights into the optimal conditions for the synthesis of this compound and predict potential byproducts.

For analogous, more extensively studied anthranilic acid derivatives, computational approaches have been employed to map out reaction pathways. These studies typically involve the following steps:

Reactant and Product Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are computationally optimized to find their lowest energy conformations.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures that connect reactants to products.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the identified transition state is correct for the reaction of interest.

A hypothetical reaction pathway mapping for the synthesis of this compound could involve the computational modeling of the chlorination and methoxylation of a suitable anthranilic acid precursor. The data table below illustrates the type of information that would be generated from such a study.

Table 1: Hypothetical Energy Profile for a Key Reaction Step in the Synthesis of this compound

| Species | Relative Energy (kcal/mol) | Number of Imaginary Frequencies |

|---|---|---|

| Reactants | 0.0 | 0 |

| Transition State | +25.3 | 1 |

| Intermediate | -5.2 | 0 |

| Product | -15.8 | 0 |

Note: The data in this table is hypothetical and serves as an example of the output from a reaction pathway mapping study.

Applications of 3 Chloro 5,6 Dimethoxyanthranilic Acid in Advanced Chemical Synthesis

Utility in Methodological Organic Synthesis

Substrate for Novel Reaction Development

There is currently no available research data to suggest that 3-Chloro-5,6-dimethoxyanthranilic acid has been specifically employed as a key substrate in the development of novel chemical reactions. General synthetic strategies involving substituted anthranilic acids typically focus on established transformations to create more complex molecular architectures. The influence of the specific substitution pattern of 3-chloro-5,6-dimethoxy groups on reaction outcomes, or their potential to enable entirely new transformations, remains an unexplored area of chemical research.

Table 1: Summary of Reaction Types Investigated with this compound (No data available)

Interactive data table functionality is not applicable due to the absence of data.

Future Research Perspectives on 3 Chloro 5,6 Dimethoxyanthranilic Acid

Discovery of Unprecedented Reactivity Profiles

The reactivity of 3-Chloro-5,6-dimethoxyanthranilic acid is governed by the electronic and steric interplay of its substituents. Future research could focus on exploiting this unique arrangement to uncover reactivity patterns not observed in simpler anthranilic acids. The amino and carboxylic acid groups are primary sites for transformations like acylation, alkylation, and esterification. researchgate.net However, the presence of a chlorine atom and two methoxy (B1213986) groups introduces complexities that could lead to novel outcomes.

The electron-donating nature of the methoxy groups and the electron-withdrawing, sterically hindering nature of the chlorine atom can influence the regioselectivity of further electrophilic aromatic substitution reactions. Investigating these reactions could reveal unprecedented reactivity, leading to the synthesis of highly functionalized and unique aromatic compounds. The ortho-positioning of the amino and carboxylic acid groups also makes it a prime candidate for cyclization reactions to form heterocyclic systems, and the substituents may influence the ease and outcome of these transformations.

Table 1: Influence of Functional Groups on Potential Reactivity

| Functional Group | Position | Electronic Effect | Steric Effect | Potential Influence on Reactivity |

|---|---|---|---|---|

| Amino (-NH₂) | C2 | Donating | Moderate | Directs electrophiles; site for N-acylation and N-alkylation. researchgate.net |

| Carboxylic Acid (-COOH) | C1 | Withdrawing | Moderate | Site for esterification and amide coupling. researchgate.net |

| Chloro (-Cl) | C3 | Withdrawing | Moderate | Influences ring electronics; potential site for nucleophilic substitution or cross-coupling. |

Development of Highly Efficient and Sustainable Synthetic Routes

While a classical synthesis route for this compound has been documented, it involves the reflux of 2-carbomethoxy-6-chloro-N,N-diacetyl-3,4-dimethoxyaniline with sodium hydroxide (B78521), resulting in a modest 36% yield. prepchem.com A significant area for future research is the development of more efficient and environmentally benign synthetic strategies.

Modern synthetic methods offer promising alternatives. For instance, an environmentally friendly approach for preparing various anthranilic acids involves the oxidative cleavage of isatins using sodium hydroxide and hydrogen peroxide at room temperature, often completed in as little as 15 minutes. researchgate.net Another advanced strategy involves the oxidative ring-opening of substituted dihydroquinolin-4-ones or quinolin-2,4-diones, which can produce 3- and/or 5-substituted anthranilic acids in good yields. google.com Furthermore, the principles of green chemistry, such as the use of deep eutectic solvents or microwave-assisted synthesis, have been successfully applied to reactions involving anthranilic acid derivatives, offering pathways that reduce solvent waste and energy consumption. tandfonline.com Adapting these modern methodologies could lead to a high-yield, sustainable production route for this compound.

Table 2: Comparison of Synthetic Routes for Substituted Anthranilic Acids

| Method | Starting Materials | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Traditional Hydrolysis | Substituted N,N-diacetyl-aniline | Reflux with NaOH | Established procedure | prepchem.com |

| Isatin Cleavage | Substituted isatins | NaOH, H₂O₂, Room Temp | Fast, environmentally friendly, high yields (51-97%) | researchgate.net |

| Oxidative Ring-Opening | Dihydroquinolin-4-ones | t-Butyl hydroperoxide, base | Good yield, avoids isomeric byproducts | google.com |

| Green Chemistry Approach | Anthranilic acid, other reagents | Deep eutectic solvents, microwaves | Sustainable, reduced waste | tandfonline.com |

Exploration of Novel Supramolecular Assemblies or Coordination Architectures

The field of crystal engineering and supramolecular chemistry offers a rich avenue for future investigation. This compound possesses all the necessary components for forming complex, ordered structures through non-covalent interactions. mdpi.com These interactions include hydrogen bonding, halogen bonding, and π–π stacking. mdpi.comresearchgate.net

The carboxylic acid and amino groups are potent hydrogen bond donors and acceptors, capable of forming robust synthons that can guide the assembly of molecules into predictable patterns. The chlorine atom can act as a halogen bond donor, interacting with Lewis bases to create stable supramolecular structures. mdpi.com The aromatic ring itself can participate in π–π stacking interactions. Research into the cocrystallization of this molecule with other organic compounds (coformers) could lead to the creation of new materials with tailored physical properties, such as solubility or melting point. mdpi.comresearchgate.net Furthermore, the carboxylic acid group can be deprotonated to act as a ligand for metal ions, opening the door to the synthesis of novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or luminescence. nih.gov

Table 3: Potential Non-Covalent Interactions for Supramolecular Assembly

| Interaction Type | Participating Groups on the Molecule | Potential Outcome |

|---|---|---|

| Hydrogen Bonding | -COOH (donor/acceptor), -NH₂ (donor), -OCH₃ (acceptor) | Formation of dimers, chains, or sheets; key to cocrystal formation. mdpi.com |

| Halogen Bonding | -Cl (donor) | Directional interaction for building extended networks. mdpi.comresearchgate.net |

| π–π Stacking | Phenyl ring | Stabilizes crystal packing through aromatic interactions. mdpi.com |

| Coordination Bonding | Deprotonated -COO⁻ group | Formation of metal-organic frameworks (MOFs) and coordination polymers. nih.gov |

Contribution to the Expansion of the Anthranilic Acid Chemical Space

Anthranilic acid and its derivatives are valuable intermediates in the synthesis of a wide range of important products, including agrochemicals, dyes, and pharmaceuticals. researchgate.netgoogle.com Specifically, they are well-known precursors for heterocyclic compounds like quinazolinones, which exhibit a broad spectrum of biological activities. tandfonline.com

This compound serves as a unique building block that can expand this chemical space. Its specific substitution pattern can be used to generate libraries of novel compounds. For example, reactions at the amino group with various reagents can yield new N-substituted derivatives with potentially unique pharmacological profiles. ijddr.in Condensation reactions with other molecules can lead to new heterocyclic systems, such as substituted benzimidazoles or quinazolinones, where the chloro and dimethoxy substituents could impart novel properties. tandfonline.comresearchgate.net The exploration of this compound as a starting material will undoubtedly lead to the discovery of new molecules with potential applications in materials science and medicinal chemistry, thereby broadening the utility and diversity of the anthranilic acid family.

Q & A

Q. What are the established synthetic routes for 3-Chloro-5,6-dimethoxyanthranilic acid, and how are reaction conditions optimized?

The synthesis typically involves chlorination of precursor anthranilic acid derivatives. For example, diazonium salt formation using isoamyl nitrite and HCl in ethanol/ether mixtures under controlled temperatures (10°C) can yield intermediates like 2-carboxy-4,5-dimethoxybenzenediazonium chloride, which is further processed . Reaction optimization focuses on stoichiometric ratios (e.g., acid-to-reagent ratios), solvent selection (ethanol/ether systems), and temperature control to avoid side reactions.

Q. How is this compound purified after extraction or synthesis?

Purification often employs column chromatography (silica gel or Sephadex LH-20) and preparative thin-layer chromatography (TLC). For plant-derived isolates, sequential solvent fractionation (e.g., dichloromethane partitioning) precedes chromatographic steps. Purity is validated via NMR spectroscopy and melting point analysis .

Q. What analytical techniques are used to characterize this compound and quantify its biological activity?

- Structural elucidation : 2D NMR (COSY, HSQC, HMBC) and X-ray crystallography resolve substitution patterns and stereochemistry.

- Quantitative analysis : HPLC or LC-MS with UV/Vis detection (λ ~254–280 nm) for concentration determination.

- Bioactivity assays : IC50/CC50 values are calculated using Probit analysis (SPSS v15.0) in dose-response studies, with triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can regioselective functionalization of this compound be achieved for derivative synthesis?

Regioselective modifications exploit the chlorine atom’s reactivity. For example:

- Nucleophilic aromatic substitution : Amines or thiols displace the chlorine under basic conditions (e.g., KOH/EtOH).

- Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts to introduce aryl groups . Microwave-assisted reactions in solvent-free systems enhance regioselectivity and reduce reaction times .

Q. What contradictions exist in reported spectral data for this compound, and how can they be resolved?

Discrepancies in NMR chemical shifts (e.g., aromatic proton assignments) may arise from solvent effects or impurities. Resolution strategies:

Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?

Stability studies show sensitivity to light and humidity. Accelerated degradation in UV light generates quinone-like oxidation products. Recommended storage: anhydrous conditions at –20°C in amber vials. Degradation is monitored via TLC (Rf shifts) and LC-MS to identify byproducts .

Q. What computational methods are used to predict the compound’s interaction with biological targets?

- Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., 3-hydroxyanthranilate 3,4-dioxygenase).

- MD simulations : GROMACS for stability analysis of ligand-protein complexes over 100-ns trajectories.

- QSAR models : Predict bioactivity using electronic descriptors (HOMO/LUMO energies) derived from Gaussian calculations .

Methodological Considerations

Q. How to design dose-response experiments for evaluating antiparasitic activity?

- In vitro assays : Incubate promastigotes with 0.1–100 µM compound for 48 hrs.

- Controls : Include untreated cultures and reference drugs (e.g., amphotericin B).

- Endpoint analysis : Cell viability via MTT assay; IC50 calculated via nonlinear regression (GraphPad Prism) .

Q. What are the challenges in scaling up synthesis while maintaining green chemistry principles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products